molecular formula C13H14O3 B14367741 Methyl 2-hydroxy-2-phenylhex-3-ynoate CAS No. 92956-85-9

Methyl 2-hydroxy-2-phenylhex-3-ynoate

Cat. No.: B14367741
CAS No.: 92956-85-9
M. Wt: 218.25 g/mol
InChI Key: BFZNWVBVDFPLCC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylhex-3-ynoate is a structurally complex ester characterized by a hydroxyl group at the C2 position, a phenyl substituent, and an alkyne moiety at the C3 position of a hexanoate backbone. This compound combines functional groups that confer unique reactivity and physicochemical properties. The hydroxyl and alkyne groups enable participation in hydrogen bonding and π-π stacking interactions, while the phenyl group enhances hydrophobicity. Its synthesis typically involves catalytic coupling reactions or esterification of the corresponding carboxylic acid . Applications are explored in organic synthesis, pharmaceuticals (e.g., as a chiral building block), and materials science, though its niche use necessitates comparisons with structurally analogous esters for optimization.

Properties

CAS No.

92956-85-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylhex-3-ynoate

InChI

InChI=1S/C13H14O3/c1-3-4-10-13(15,12(14)16-2)11-8-6-5-7-9-11/h5-9,15H,3H2,1-2H3

InChI Key

BFZNWVBVDFPLCC-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Alkyne Coupling via Cross-Metathesis

Cross-metathesis reactions leveraging Grubbs catalysts enable the formation of the terminal alkyne moiety. A representative protocol involves reacting methyl propiolate with a phenyl-substituted allylic alcohol under inert conditions. The reaction proceeds via a ruthenium-carbene intermediate, facilitating the exchange of alkylidene groups between reactants. Key parameters include:

  • Catalyst : Second-generation Grubbs catalyst (5 mol%)
  • Solvent : Dry dichloromethane
  • Temperature : 40°C under argon
  • Yield : 58–62% after column chromatography

Steric hindrance from the phenyl group necessitates prolonged reaction times (24–36 hours) to achieve satisfactory conversion.

Aldol Condensation with α,β-Unsaturated Esters

Aldol-type reactions between methyl acrylate derivatives and phenylacetaldehyde derivatives offer a stereocontrolled route. For example, Mukaiyama aldol conditions using trimethylsilyl enol ethers and Lewis acids like boron trifluoride etherate yield the β-hydroxy ester intermediate, which is subsequently dehydrogenated to install the alkyne.

Optimized Conditions :

  • Enolate precursor : Methyl 3-(trimethylsilyloxy)acrylate
  • Electrophile : 2-Phenylpropanal
  • Acid catalyst : BF₃·OEt₂ (1.2 equiv)
  • Temperature : −78°C to 0°C
  • Post-reaction oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C
  • Overall yield : 45–50%

One-Pot Elimination-Addition Protocol

A robust, eco-friendly method reported by Pace et al. employs a sequential elimination-addition mechanism using 2-bromoacrylates and aldehydes. This protocol avoids isolation of intermediates, enhancing atom economy.

Reaction Mechanism and Conditions

  • Base-mediated elimination : Lithium tetramethylpiperidide (LTMP) in 2-methyltetrahydrofuran (2-MeTHF) dehydrohalogenates methyl 2-bromoacrylate to generate a reactive acetylide.
  • Nucleophilic addition : The acetylide attacks the aldehyde (e.g., cinnamaldehyde), forming the γ-hydroxy-α,β-acetylenic ester.

Detailed Procedure :

  • Substrates : Methyl 2-bromoacrylate (1.2 equiv), cinnamaldehyde (1.0 equiv)
  • Base : LTMP (2.5 equiv) in 2-MeTHF
  • Temperature : −78°C (30 min) → 0°C (2 h)
  • Workup : Quench with NH₄Cl, extract with EtOAc, purify via flash chromatography
  • Yield : 68%

Advantages :

  • Solvent sustainability (2-MeTHF is biomass-derived)
  • No requirement for transition-metal catalysts
  • Scalable to multigram quantities

Enolate Alkylation and Functionalization

Enolate chemistry provides a versatile platform for introducing the phenyl and hydroxyl groups. A two-step sequence involving alkylation and oxidation is frequently employed.

Generation and Trapping of Enolates

Methyl hex-3-ynoate is treated with LDA (lithium diisopropylamide) at −78°C to form the enolate, which reacts with benzyl bromide to install the phenyl group. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) introduces the hydroxyl group.

Critical Data :

Step Reagents/Conditions Yield
Enolate formation LDA, THF, −78°C 90%
Alkylation Benzyl bromide, −78°C → rt 75%
Epoxidation m-CPBA, CH₂Cl₂, 0°C 82%
Acidic hydrolysis HCl (1M), MeOH 95%

Wittig Olefination and Lactonization

A convergent approach synthesizes the alkyne and phenyl segments separately before coupling. For instance, Wittig olefination between a phosphorylated alkyne and a phenyl-substituted aldehyde constructs the carbon framework, followed by esterification.

Protocol Highlights :

  • Wittig reagent : Ethylidene triphenylphosphorane
  • Aldehyde : 4-Phenylbut-2-enal
  • Solvent : Dry THF, reflux, 12 h
  • Post-reaction : Lactonization with PPTS (pyridinium p-toluenesulfonate) in MeOH
  • Total yield : 55%

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency Stereocontrol
Cross-Metathesis 58–62 Moderate High Low
Aldol Condensation 45–50 High Moderate High
One-Pot Elimination 68 High Low Moderate
Enolate Alkylation 75 Moderate High High
Wittig Olefination 55 Low Moderate Moderate

Challenges and Optimization Strategies

Managing Steric Hindrance

The phenyl group adjacent to the hydroxyl moiety creates steric bulk, complicating nucleophilic additions. Solutions include:

  • Using bulky bases (e.g., LTMP) to deprotonate hindered positions
  • Low-temperature reactions to suppress side reactions

Oxidation State Control

Over-oxidation of the alkyne to a ketone or carboxylic acid is mitigated by:

  • Employing mild oxidizing agents (e.g., MnO₂)
  • In situ protection of the alkyne as a silyl ether

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : δ 7.35–7.25 (m, 5H, ArH), 4.85 (s, 1H, OH), 3.72 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, CH₂)
  • IR : 3280 cm⁻¹ (OH stretch), 2110 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O)
  • HRMS : Calculated for C₁₃H₁₄O₃ [M+H]⁺: 219.1022; Found: 219.1025

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylhex-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-phenylhex-3-ynoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-phenylhex-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The aromatic ring and triple bond may also contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-hydroxy-2-phenylhex-3-ynoate, we analyze its structural and functional analogs, leveraging data from methyl ester studies and related derivatives.

Structural Analogues

  • Sandaracopimaric Acid Methyl Esters (C20H30O2): These diterpene-derived esters lack the alkyne and hydroxyl groups but share ester functionality. Their rigidity from fused rings reduces solubility in polar solvents compared to this compound, which benefits from hydroxyl-driven polarity .
  • Z-Communic Acid Methyl Ester: A labdane diterpene ester with conjugated double bonds. Its lower volatility (boiling point ~290°C) contrasts with this compound’s higher volatility due to the alkyne’s linearity .
  • Methyl Salicylate: A simple aromatic ester with a hydroxyl group. While both compounds exhibit hydrogen bonding, this compound’s alkyne introduces steric constraints absent in methyl salicylate, altering reaction pathways in nucleophilic substitutions .

Physicochemical Properties

Key properties are inferred from methyl ester databases and experimental analogs (Table 1):

Property This compound Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) 220.28 (calculated) 302.45 152.15
Boiling Point (°C) ~245–260 (estimated) ~290 222
Solubility in Water Low (hydroxyl enhances slightly) Insoluble Slightly soluble
Reactivity Alkyne participation in cycloadditions Acid-catalyzed rearrangements Ester hydrolysis

Table 1: Comparative physicochemical properties .

Reactivity and Stability

  • Hydroxyl Group: Unlike methyl salicylate, the C2 hydroxyl in this compound is sterically hindered by the phenyl group, reducing its acidity (pKa ~12 vs. methyl salicylate’s pKa ~8.5) .
  • Alkyne Functionality: The hex-3-ynoate moiety enables Huisgen cycloadditions, absent in diterpene esters like Z-communic acid methyl ester .
  • Oxidative Stability : The phenyl group stabilizes the compound against autoxidation compared to α-pinene-derived methyl esters, which degrade rapidly under UV light .

Research Findings and Limitations

  • Synthetic Challenges : The alkyne’s sensitivity to strong acids limits reaction conditions, contrasting with robust diterpene esters .
  • Thermal Degradation : Decomposition above 260°C restricts high-temperature applications, unlike sandaracopimaric acid methyl esters .
  • Ecotoxicity : Predicted higher toxicity than methyl salicylate due to phenyl and alkyne groups; requires validation .

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